molecular formula C10H10N4O3 B15246937 [4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl- CAS No. 20545-68-0

[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-

Cat. No.: B15246937
CAS No.: 20545-68-0
M. Wt: 234.21 g/mol
InChI Key: IGTSGPZXQJVUAM-UHFFFAOYSA-N
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Description

[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a central trione group, with methyl groups attached at specific positions. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output. The choice of raw materials, reaction conditions, and purification processes are critical factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced forms. Substitution reactions typically result in derivatives with different functional groups attached to the pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may be studied for its interactions with biomolecules. Researchers investigate its potential as a ligand for binding to proteins or nucleic acids, exploring its role in biochemical pathways and cellular processes.

Medicine

In medicine, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment and antimicrobial therapy.

Industry

Industrially, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and electronic materials, where stability and performance are critical.

Mechanism of Action

The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may bind to enzymes, altering their activity and affecting metabolic processes. Understanding these mechanisms is crucial for developing its applications in medicine and biology.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyrimidine derivatives and trione-containing molecules. Examples are:

  • [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione
  • 5,5’-Dimethyl-2,2’-bipyrimidine

Uniqueness

What sets [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- apart is its specific substitution pattern and the presence of the trione group. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.

Properties

CAS No.

20545-68-0

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

5-methyl-6-(5-methyl-2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O3/c1-4-3-11-9(16)12-6(4)7-5(2)8(15)14-10(17)13-7/h3H,1-2H3,(H,11,12,16)(H2,13,14,15,17)

InChI Key

IGTSGPZXQJVUAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)N=C1)C2=C(C(=O)NC(=O)N2)C

Origin of Product

United States

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